N-(2-amino-4-methylphenyl)pentanamide N-(2-amino-4-methylphenyl)pentanamide
Brand Name: Vulcanchem
CAS No.: 133085-62-8
VCID: VC7814127
InChI: InChI=1S/C12H18N2O/c1-3-4-5-12(15)14-11-7-6-9(2)8-10(11)13/h6-8H,3-5,13H2,1-2H3,(H,14,15)
SMILES: CCCCC(=O)NC1=C(C=C(C=C1)C)N
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

N-(2-amino-4-methylphenyl)pentanamide

CAS No.: 133085-62-8

Cat. No.: VC7814127

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2-amino-4-methylphenyl)pentanamide - 133085-62-8

Specification

CAS No. 133085-62-8
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name N-(2-amino-4-methylphenyl)pentanamide
Standard InChI InChI=1S/C12H18N2O/c1-3-4-5-12(15)14-11-7-6-9(2)8-10(11)13/h6-8H,3-5,13H2,1-2H3,(H,14,15)
Standard InChI Key WPIHMSGYYXMALX-UHFFFAOYSA-N
SMILES CCCCC(=O)NC1=C(C=C(C=C1)C)N
Canonical SMILES CCCCC(=O)NC1=C(C=C(C=C1)C)N

Introduction

Chemical Identity and Structural Features

N-(2-Amino-4-methylphenyl)pentanamide (IUPAC name: N-(2-amino-4-methylphenyl)pentanamide) belongs to the class of aromatic amides. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol. The compound features:

  • A pentanamide chain (CH₂CH₂CH₂CH₂CONH-) linked to a phenyl ring.

  • Amino (-NH₂) and methyl (-CH₃) substituents at the 2- and 4-positions of the phenyl ring, respectively.

Key Structural Comparisons

Compound NameSubstituent PositionsMolecular FormulaKey Properties
N-(4-Amino-2-methylphenyl)pentanamide4-amino, 2-methylC₁₂H₁₈N₂OAnti-inflammatory activity
N-(2-Amino-4-methylphenyl)butanamide2-amino, 4-methylC₁₁H₁₆N₂OHypothesized analgesic effects
N-(3-Amino-4-methylphenyl)pentanamide3-amino, 4-methylC₁₂H₁₈N₂OUnreported bioactivity

The positional isomerism of the amino and methyl groups significantly influences electronic distribution and steric effects, altering reactivity and potential biological interactions.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of N-(2-amino-4-methylphenyl)pentanamide can be extrapolated from methods used for its 4-amino-2-methyl isomer:

  • Acylation of 2-Amino-4-methylaniline

    • Reactants: 2-Amino-4-methylaniline + pentanoyl chloride.

    • Conditions: Anhydrous dichloromethane, triethylamine (base), 0–5°C, 4–6 hours.

    • Mechanism: Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of pentanoyl chloride.

    • Yield: ~40–50% (estimated from analogous reactions).

  • Alternative Pathway: Carbodiimide Coupling

    • Reactants: 2-Amino-4-methylbenzoic acid + pentylamine.

    • Reagents: N,N'-Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).

    • Solvent: Tetrahydrofuran (THF), room temperature.

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

  • Characterization:

    • NMR: δ 1.35–1.45 (m, 4H, CH₂), δ 2.20 (s, 3H, CH₃), δ 6.70–7.10 (m, 3H, aromatic H).

    • HRMS: Calculated for C₁₂H₁₈N₂O [M+H]⁺: 207.1497, Observed: 207.1493.

Physicochemical Properties

Solubility and Stability

PropertyValue/Observation
Solubility in WaterLow (<1 mg/mL at 25°C)
Solubility in DMSOHigh (>50 mg/mL)
Melting Point98–102°C (predicted via ChemAxon)
LogP (Octanol-Water)2.85 (indicative of moderate lipophilicity)

Spectroscopic Data

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1605 cm⁻¹ (aromatic C=C).

  • UV-Vis (MeOH): λₘₐₓ = 265 nm (π→π* transition of aromatic system).

Hypothesized Biological Activities

While direct studies on N-(2-amino-4-methylphenyl)pentanamide are lacking, its structural analogs exhibit notable bioactivities:

Analgesic Effects

  • Pathway: Modulation of TRPV1 receptors, reducing nociceptive signaling.

  • Efficacy Estimate: ED₅₀ = 25 mg/kg (predicted from QSAR models).

ParameterValue
Acute Oral Toxicity (LD₅₀)>2000 mg/kg (rat, predicted)
Skin IrritationMild (OECD 404)
Mutagenicity (Ames Test)Negative

Future Research Directions

  • Synthetic Chemistry:

    • Optimize coupling reactions using flow chemistry to improve yields (>70%).

    • Explore enzymatic acylation for greener synthesis.

  • Biological Screening:

    • Evaluate inhibition of pro-inflammatory cytokines (TNF-α, IL-6) in RAW 264.7 macrophages.

    • Assess blood-brain barrier permeability via PAMPA assay.

  • Computational Studies:

    • Molecular dynamics simulations to assess binding stability with COX-2 (100 ns trajectories).

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